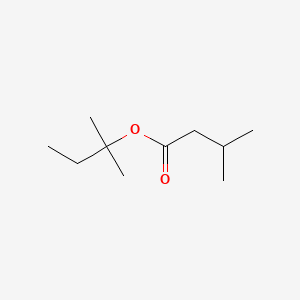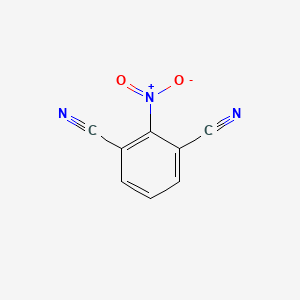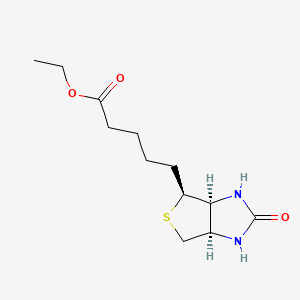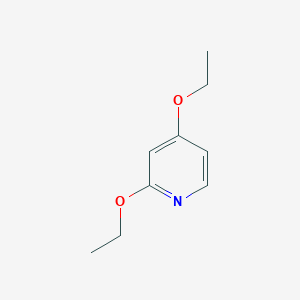
2,4-Difluoro-5-nitrobenzoyl chloride
Overview
Description
2,4-Difluoro-5-nitrobenzoyl chloride is a chemical compound belonging to the class of nitrobenzoyl chlorides. It is characterized by its yellow crystalline solid form and is widely used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7H2ClF2NO3, with an average mass of 221.546 Da .
Mechanism of Action
Target of Action
This compound belongs to the class of nitrobenzoyl chlorides, which are often used as intermediates in the synthesis of various chemical compounds. The specific targets can vary depending on the final compound synthesized.
Action Environment
The action, efficacy, and stability of 2,4-Difluoro-5-nitrobenzoyl chloride can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions of the biological system in which it is present.
Preparation Methods
The synthesis of 2,4-Difluoro-5-nitrobenzoyl chloride typically involves the reaction of 2,4-Difluoro-5-nitrobenzoic acid with oxalyl chloride . The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dimethylformamide to facilitate the formation of the acyl chloride. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the product.
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2,4-Difluoro-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters. Common reagents include primary and secondary amines, and the reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form more complex derivatives.
The major products formed from these reactions include substituted amides, esters, and reduced amines .
Scientific Research Applications
2,4-Difluoro-5-nitrobenzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a building block in the development of drugs, particularly those targeting specific disease pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2,4-Difluoro-5-nitrobenzoyl chloride can be compared with other similar compounds such as:
2,4-Dichloro-5-fluorobenzoyl chloride: This compound has similar reactivity but differs in the halogen substituents, which can affect its chemical properties and applications.
2,4-Difluoro-5-chlorobenzoyl chloride:
2,4-Difluoro-5-nitrobenzoic acid: This precursor compound lacks the acyl chloride functionality, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of fluoro and nitro substituents, which confer distinct electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWHJWDJPXNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592720 | |
| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221560-09-4 | |
| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene](/img/structure/B1627470.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)



![[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid](/img/structure/B1627479.png)

![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)


![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)
